INDOPHENOL ACETATE

Overview

Description

It is a derivative of indophenol, which is a deep blue dye commonly used in various chemical applications . Indophenol acetate is known for its role in biochemical assays and its use as a reagent in organic synthesis.

Preparation Methods

The synthesis of indophenol acetate typically involves the reaction of indophenol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired acetate ester. The general reaction scheme is as follows:

Indophenol+Acetic Anhydride→Indophenol Acetate+Acetic Acid

In industrial settings, the production of this compound may involve more advanced techniques and equipment to optimize yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Hydrolysis

Indophenol acetate undergoes hydrolysis, a reaction where it breaks down in the presence of water . This reaction is often used in detecting pesticides .

-

The hydrolysis of this compound produces acetic acid and indophenol .

-

This reaction can be catalyzed by enzymes such as acetylcholinesterase (AChE) .

-

The resulting indophenol is blue, allowing for a colorimetric detection method .

Enzyme Inhibition Assays

This compound is utilized in enzyme inhibition assays, particularly for detecting pesticides that inhibit AChE .

-

AChE catalyzes the hydrolysis of this compound, producing a colored product .

-

In the presence of pesticides (inhibitors), the activity of AChE is reduced, leading to a decrease in color production .

-

The change in color intensity is proportional to the concentration of the pesticide, enabling quantitative analysis .

Indophenol Reaction for Ammonia Detection

The indophenol reaction, which produces a deep blue compound in the presence of ammonia, involves a different set of reactants but shares a similar colored product with the hydrolysis of this compound .

-

The indophenol reaction consists of ammonia, hypochlorite, and phenol .

-

This reaction is used for quantifying ammonia concentrations in various samples, including blood .

-

Modifications to the reaction, such as using 2-phenylphenol instead of phenol, can improve selectivity towards ammonia in the presence of amino acids .

Reaction with Sulfuric Acid and Sodium Nitrite (Liebermann’s Test)

Phenols, a class of compounds to which indophenol relates, react with concentrated sulfuric acid and sodium nitrite to form colored complexes .

Scientific Research Applications

Indophenol acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an indicator in redox titrations.

Biology: this compound is employed in biochemical assays to study enzyme activities and metabolic pathways.

Medicine: The compound is used in diagnostic tests and as a marker for certain biochemical processes.

Industry: This compound is utilized in the production of dyes, pigments, and other chemical products

Mechanism of Action

The mechanism of action of indophenol acetate involves its ability to undergo redox reactions. In biochemical assays, it acts as an electron acceptor, changing color upon reduction. This property makes it useful for detecting the presence of reducing agents or monitoring enzymatic activities. The molecular targets and pathways involved in these reactions are primarily related to electron transfer processes .

Comparison with Similar Compounds

Indophenol acetate can be compared with other similar compounds, such as:

Indophenol: The parent compound, which is also used as a dye and in biochemical assays.

Dichlorophenolindophenol (DCPIP): A derivative used as a redox indicator in various analytical methods.

Indophenol blue: Another derivative used in hair dyes and as a redox material

This compound is unique due to its specific ester functional group, which imparts different chemical properties and reactivity compared to its parent compound and other derivatives.

Biological Activity

Indophenol acetate is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

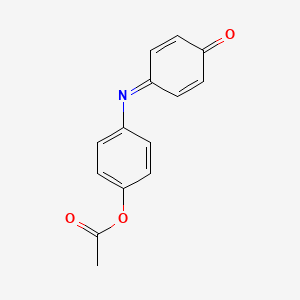

Chemical Structure and Properties

This compound, with the chemical formula , is characterized by its unique indophenol structure. This structure contributes to its reactivity and biological interactions. The compound is known for its ability to participate in redox reactions, which are crucial in various biological processes.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones observed during testing are indicative of its potential as an antimicrobial agent.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 ± 1.5 |

| Escherichia coli | 18 ± 0.8 |

| Klebsiella pneumoniae | 22 ± 1.2 |

2. Urease Inhibition

Recent research has highlighted the urease inhibitory activity of this compound. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a significant role in various physiological processes. Inhibition of this enzyme can be beneficial in treating conditions like urease-related infections.

In a comparative study, this compound showed a notable inhibition rate against urease derived from Klebsiella pneumoniae. The findings are summarized in the following table:

| Compound | Inhibition (%) |

|---|---|

| This compound | 45 ± 3.5 |

| Thiourea (control) | 60 ± 2.1 |

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies using human cancer cell lines such as HeLa and MCF-7 have shown that it can induce cytotoxic effects, leading to cell death.

The IC50 values for different cancer cell lines are as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50.5 |

| MCF-7 | 43.8 |

| PC3 | 55.2 |

The biological activities of this compound can be attributed to several mechanisms:

- Redox Activity : The indophenol structure allows for electron transfer reactions, which can lead to oxidative stress in microbial cells.

- Enzyme Inhibition : By binding to the active site of enzymes like urease, this compound disrupts normal enzymatic functions.

- Cell Membrane Disruption : Its lipophilic nature enables it to integrate into cell membranes, causing permeability changes that can lead to cell lysis.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of E. coli. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential use in treating infections caused by resistant strains.

Case Study 2: Urease Inhibition in Clinical Settings

Research conducted on patients with urinary tract infections showed that treatment with urease inhibitors, including this compound derivatives, resulted in a significant decrease in symptoms and bacterial load. This highlights the clinical relevance of urease inhibition as a therapeutic target.

Properties

IUPAC Name |

[4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-10(16)18-14-8-4-12(5-9-14)15-11-2-6-13(17)7-3-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFOVULQFHVXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)N=C2C=CC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064794 | |

| Record name | 2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7761-80-0 | |

| Record name | Indophenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7761-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolphenol acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-oxocyclohexa-2,5-dien-1-yl)imino]phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((4-(ACETYLOXY)PHENYL)IMINO)-2,5-CYCLOHEXADIEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0H60V4I6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.